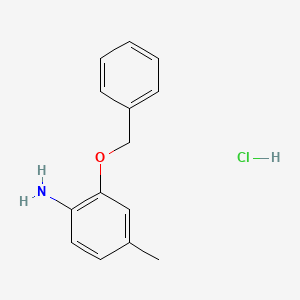
1-(3-Aminophényl)pipéridine-4-carboxamide
Vue d'ensemble
Description
1-(3-Aminophenyl)piperidine-4-carboxamide is an organic compound with the molecular formula C12H17N3O It is characterized by a piperidine ring substituted with an aminophenyl group at the 1-position and a carboxamide group at the 4-position
Applications De Recherche Scientifique
1-(3-Aminophenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Aminophenyl)piperidine-4-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with piperidine to form 1-(3-nitrophenyl)piperidine. This intermediate is then reduced to 1-(3-aminophenyl)piperidine, which is subsequently reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to yield the final product.
Reaction Conditions:
Step 1: Nitro reduction using hydrogen gas and a palladium catalyst.
Step 2: Amidation reaction using an acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(3-Aminophenyl)piperidine-4-carboxamide may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated amidation steps can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(3-nitrophenyl)piperidine-4-carboxamide.
Reduction: Formation of 1-(3-aminophenyl)piperidine.
Substitution: Formation of halogenated derivatives like 1-(3-bromophenyl)piperidine-4-carboxamide.
Mécanisme D'action
The mechanism of action of 1-(3-Aminophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Aminophenyl)piperidine-4-carboxamide
- 1-(4-Aminophenyl)piperidine-4-carboxamide
- 1-(3-Aminophenyl)methylpiperidine-4-carboxamide
Comparison
1-(3-Aminophenyl)piperidine-4-carboxamide is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different pharmacological profiles and chemical reactivity, making it a distinct compound for specific applications.
Propriétés
IUPAC Name |
1-(3-aminophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-2-1-3-11(8-10)15-6-4-9(5-7-15)12(14)16/h1-3,8-9H,4-7,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZXTUGJNPPZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)



![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)






